REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH2:7].Br[CH2:9][C:10](=O)[C:11]([F:14])([F:13])[F:12]>C(O)C>[F:12][C:11]([F:14])([F:13])[C:10]1[N:7]=[C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]2[CH:9]=1
|
Name
|
|
Quantity
|
5.25 g
|
Type
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reactant
|
Smiles
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N1=C(C=NC=C1)N
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Name
|
|
Quantity
|
120 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
5.7 mL
|
Type
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reactant
|
Smiles
|
BrCC(C(F)(F)F)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 16 hours
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Duration
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16 h
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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added with 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution
|
Type
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CUSTOM
|
Details
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separated
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
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washed with saturated sodium chloride solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography with elution system B
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=C2N(C=CN=C2)C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 22.8% | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |